2-(3-Fluorophenyl)propane-1-sulfonyl chloride
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Overview
Description
2-(3-Fluorophenyl)propane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C9H10ClFO2S. It is characterized by the presence of a fluorophenyl group attached to a propane-1-sulfonyl chloride moiety. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the by-products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can yield a sulfonamide, while reacting with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2-(3-Fluorophenyl)propane-1-sulfonyl chloride finds applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and the study of biological pathways.
Medicine: It is used in the development of pharmaceuticals and agrochemicals, contributing to advancements in drug discovery and crop protection.
Industry: The compound is utilized in the production of functional materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)propane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophiles. This interaction leads to the formation of covalent bonds with the target molecules, resulting in the modification of their chemical structure and properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)propane-1-sulfonyl chloride
- 2-(2-Fluorophenyl)propane-1-sulfonyl chloride
- 2-(3-Chlorophenyl)propane-1-sulfonyl chloride
Uniqueness
2-(3-Fluorophenyl)propane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in the chemical behavior and applications compared to its analogs .
Properties
IUPAC Name |
2-(3-fluorophenyl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMBXLYWAQXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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